Cas no 14596-50-0 (3,4-Dimethoxybenzyl Isothiocyanate)

3,4-Dimethoxybenzyl Isothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy-
- 3,4-Dimethoxybenzyl isothiocyanate
- 4-(isothiocyanatomethyl)-1,2-dimethoxybenzene
- 3,4-Dimethoxybenzyl isothiocyate
- 1-(2,6-Dimethoxybenzyl isothiocyanate
- 1-(3,4-DIMETHOXYBENZYL) ISOTHIOCYANATE
- J-008176
- MFCD00060409
- AT21459
- SCHEMBL6791849
- DTXSID10374305
- Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy-
- 4-(isothiocyanatomethyl)-1,2-dimethoxy-benzene
- AKOS009075750
- FT-0637109
- MTKPIGBIMQONMN-UHFFFAOYSA-N
- 14596-50-0
- EN300-23390
- A808434
- 3,4-Dimethoxybenzyl Isothiocyanate
-
- MDL: MFCD00060409
- Inchi: InChI=1S/C10H11NO2S/c1-12-9-4-3-8(6-11-7-14)5-10(9)13-2/h3-5H,6H2,1-2H3
- InChI Key: MTKPIGBIMQONMN-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)CN=C=S)OC
Computed Properties
- Exact Mass: 209.05100
- Monoisotopic Mass: 209.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.9A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.1
- Melting Point: 29-32°C
- Boiling Point: 319.3°Cat760mmHg
- Flash Point: 146.9°C
- Refractive Index: 1.532
- PSA: 62.91000
- LogP: 2.30660
3,4-Dimethoxybenzyl Isothiocyanate Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26
- Safety Term:S26-36/37/39
- HazardClass:IRRITANT-HARMFUL
- Risk Phrases:R20/21/22; R36/37/38
3,4-Dimethoxybenzyl Isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4-Dimethoxybenzyl Isothiocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23390-0.1g |
4-(isothiocyanatomethyl)-1,2-dimethoxybenzene |
14596-50-0 | 95% | 0.1g |
$24.0 | 2024-06-19 | |
Enamine | EN300-23390-0.05g |
4-(isothiocyanatomethyl)-1,2-dimethoxybenzene |
14596-50-0 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
abcr | AB150524-1 g |
3,4-Dimethoxybenzyl isothiocyanate, 97%; . |
14596-50-0 | 97% | 1 g |
€134.90 | 2023-07-20 | |
TRC | D525648-1000mg |
3,4-Dimethoxybenzyl Isothiocyanate |
14596-50-0 | 1g |
$689.00 | 2023-05-18 | ||
Aaron | AR001E97-50mg |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 50mg |
$52.00 | 2025-04-03 | |
Aaron | AR001E97-2.5g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 2.5g |
$229.00 | 2025-02-13 | |
Aaron | AR001E97-10g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 10g |
$809.00 | 2023-12-16 | |
1PlusChem | 1P001E0V-2.5g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 2.5g |
$238.00 | 2024-06-20 | |
1PlusChem | 1P001E0V-500mg |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 500mg |
$126.00 | 2024-06-20 | |
1PlusChem | 1P001E0V-1g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 1g |
$144.00 | 2024-06-20 |
3,4-Dimethoxybenzyl Isothiocyanate Related Literature
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
Additional information on 3,4-Dimethoxybenzyl Isothiocyanate
Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy
Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy (CAS No. 14596-50-0) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its benzene ring structure with specific substituents that confer unique chemical properties and reactivity.
The molecular structure of Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy includes a benzene ring with two methoxy groups at positions 1 and 2 and an isothiocyanatomethyl group at position 4. This arrangement creates a highly functionalized aromatic compound that is widely used in the synthesis of advanced materials and pharmaceuticals.
Recent studies have highlighted the potential of this compound in the development of novel materials for energy storage applications. Researchers have explored its role as a precursor in the synthesis of carbon-based nanomaterials, such as graphene oxide derivatives and carbon nanotubes. These materials exhibit exceptional electrical conductivity and mechanical strength, making them ideal for use in batteries and supercapacitors.
In the field of medicinal chemistry, Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy has been investigated for its potential as an anti-tumor agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This property makes it a promising candidate for the development of targeted cancer therapies.
The synthesis of Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy involves a multi-step process that typically begins with the preparation of the benzene ring with methoxy substituents. The introduction of the isothiocyanatomethyl group is achieved through nucleophilic substitution reactions or coupling reactions under controlled conditions to ensure high yield and purity.
One of the key advantages of this compound is its ability to undergo further functionalization to create derivatives with tailored properties. For instance, researchers have successfully modified this compound to incorporate additional functional groups that enhance its solubility or reactivity in specific solvents or reaction conditions.
The application of Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy in polymer chemistry has also been explored. It has been used as a monomer in the synthesis of polymeric materials with improved thermal stability and mechanical properties. These polymers find applications in high-performance composites and advanced coatings.
Moreover, this compound has shown potential in catalysis applications due to its ability to act as a ligand in transition metal complexes. Studies have demonstrated that metal complexes derived from Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy exhibit high catalytic activity in various organic transformations, including cross-coupling reactions and enantioselective syntheses.
In terms of environmental applications, research has focused on the use of this compound as a precursor for adsorbent materials capable of removing heavy metal ions from aqueous solutions. The functional groups present in this compound enable strong interactions with metal ions through mechanisms such as coordination bonding and electrostatic attraction.
Despite its numerous applications, the handling and storage of Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy require careful consideration due to its chemical reactivity and potential hazards associated with exposure to air or moisture.
Overall,Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy (CAS No. 14596-50-0) remains a valuable compound in modern chemistry due to its versatility and adaptability across multiple disciplines.
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